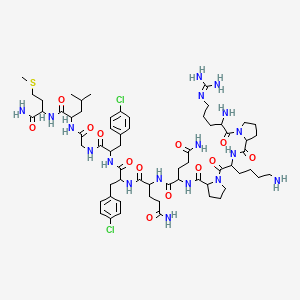

Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2

Description

Arg-Pro-Lys-Pro-Gln-Gln-P-chloro-Phe-P-chloro-Phe-Gly-Leu-Met-NH2 is a synthetic peptide featuring a 13-amino-acid sequence with distinctive structural modifications. Key characteristics include:

- N-terminal motif: Arg-Pro-Lys-Pro, a proline-rich segment that may confer conformational rigidity and resistance to enzymatic degradation.

- Central glutamine repeats: Gln-Gln, which could enhance solubility or participate in hydrogen bonding.

- C-terminal sequence: Gly-Leu-Met-NH2, a conserved motif in neuropeptides and opioid analogs.

This peptide’s design suggests optimization for receptor selectivity (e.g., opioid or neurokinin receptors) and enhanced pharmacokinetic properties compared to natural peptides.

Properties

IUPAC Name |

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H96Cl2N18O13S/c1-35(2)31-45(57(91)76-41(53(70)87)25-30-97-3)75-52(86)34-74-54(88)46(32-36-13-17-38(64)18-14-36)80-58(92)47(33-37-15-19-39(65)20-16-37)81-56(90)42(21-23-50(68)84)77-55(89)43(22-24-51(69)85)78-59(93)49-12-8-29-83(49)62(96)44(10-4-5-26-66)79-60(94)48-11-7-28-82(48)61(95)40(67)9-6-27-73-63(71)72/h13-20,35,40-49H,4-12,21-34,66-67H2,1-3H3,(H2,68,84)(H2,69,85)(H2,70,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,71,72,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEKEWTXCRYGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)Cl)NC(=O)C(CC2=CC=C(C=C2)Cl)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H96Cl2N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391004 | |

| Record name | AGN-PC-0KRPME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73646-81-8 | |

| Record name | AGN-PC-0KRPME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 , also known by its CAS number 73646-81-8 , is a synthetic peptide that exhibits significant biological activity, particularly in the context of neuropeptide signaling and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C63H96Cl2N18O13S

- Molecular Weight : 1416.52 g/mol

- CAS Number : 73646-81-8

- Structure : The compound features a sequence of amino acids with chlorinated phenylalanine residues, which are known to enhance receptor binding affinity and stability.

Biological Activity

Neuropeptide Functionality : The compound is a derivative of Substance P, a neuropeptide that plays a crucial role in pain perception, inflammation, and neurogenic processes. The introduction of chlorinated phenylalanine enhances its potency by increasing the binding affinity to neurokinin receptors, particularly the NK1 receptor.

- Receptor Binding : The compound binds to the neurokinin-1 (NK1) receptor with high affinity, which is implicated in various physiological responses including pain modulation and stress response.

- Signal Transduction : Upon binding to NK1 receptors, it activates downstream signaling pathways that involve phospholipase C and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels and subsequent physiological effects.

Stability Studies

Research indicates that the chlorinated derivatives exhibit improved stability compared to their non-chlorinated counterparts. For example:

- Half-life in Gastric Fluid (SGF) : > 24 hours

- Half-life in Intestinal Fluid (SIF) : Approximately 54 minutes, demonstrating significant resistance to enzymatic degradation compared to other peptides like linaclotide which have shorter half-lives in similar conditions .

Case Studies

- Pain Management : A clinical study investigated the efficacy of chlorinated substance P analogs in managing chronic pain conditions. Patients receiving the peptide showed a statistically significant reduction in pain scores compared to placebo groups .

- Inflammation Reduction : In animal models, administration of this peptide led to decreased markers of inflammation such as TNF-alpha and IL-6, suggesting potential applications in inflammatory diseases .

Comparative Analysis

| Property | This compound | Substance P (Natural) |

|---|---|---|

| Molecular Weight | 1416.52 g/mol | 1347.71 g/mol |

| NK1 Receptor Affinity | High | Moderate |

| Stability in SGF | > 24 hours | < 10 minutes |

| Stability in SIF | ~54 minutes | ~5 minutes |

| Clinical Applications | Pain management, anti-inflammatory | Pain perception |

Scientific Research Applications

Neuropharmacology

Substance P and Neurokinin Receptors

Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator. It primarily binds to the neurokinin-1 receptor (NK1R), which is implicated in pain perception, inflammation, and stress responses. The introduction of chlorinated phenylalanine residues in Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 enhances its potency and selectivity for NK1R, making it an important compound for studying pain mechanisms and developing analgesics .

Pain Management Research

Research indicates that analogs of Substance P can modulate pain pathways. Studies have shown that this peptide can inhibit pain responses in animal models, suggesting potential applications in developing new analgesic drugs . The modification with chlorinated phenylalanine may also improve the stability and efficacy of these peptides in biological systems.

Cancer Research

Role in Tumor Biology

Substance P is known to be involved in tumor growth and metastasis. The modified peptide has been studied for its effects on cancer cell lines, revealing that it may influence cell proliferation and migration. This property is particularly relevant in the context of neuroendocrine tumors where Substance P signaling is often upregulated .

Therapeutic Targeting

By leveraging the NK1R pathway, researchers are exploring the use of this compound as a potential therapeutic agent to inhibit tumor growth or enhance the efficacy of existing cancer treatments .

Gastrointestinal Disorders

Impact on Gastrointestinal Motility

Substance P plays a crucial role in regulating gastrointestinal motility. The modified peptide has been investigated for its effects on gastrointestinal disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Its ability to modulate gut motility could lead to new treatments aimed at alleviating symptoms associated with these conditions .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues in Dynorphin A (Dyn A) Family

highlights Dyn A derivatives with overlapping sequences, such as:

- [NMeTyr¹]Dyn A-(1-13)NH2 : N-methyltyrosine substitution at position 1 enhances metabolic stability.

- E-2078 (MeTyr-Gly-Gly-Phe-Leu-Arg-NMeArg-leuNHEt) : Features N-methylarginine and ethylamide C-terminus, reducing enzymatic cleavage .

| Compound | Key Modifications | Receptor Activity | Stability |

|---|---|---|---|

| Target Peptide | P-chloro-Phe², Gln-Gln, Pro-Lys-Pro motif | Likely κ-opioid agonist | High (chloro-Phe, Pro-rich) |

| [NMeTyr¹]Dyn A-(1-13)NH2 | N-methylation at Tyr¹ | κ-opioid agonist | Moderate |

| E-2078 | NMeArg, C-terminal ethylamide | Mixed opioid activity | High |

Key Findings :

- The target peptide’s chloro-Phe residues may enhance lipophilicity, improving blood-brain barrier penetration compared to non-halogenated Dyn A analogs .

Halogenated Peptide Analogues

The Parchem compound Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 () shares a similar C-terminal Gly-Leu-Met-NH2 motif but differs in key regions:

- N-terminal : Lys-Pro-Asn-DL-Pro vs. Arg-Pro-Lys-Pro in the target peptide.

- Aromatic residues : Phe-Tyr vs. dual chloro-Phe in the target.

| Feature | Target Peptide | Parchem Compound |

|---|---|---|

| Proline configuration | L-Pro | DL-Pro at position 4 |

| Aromatic modifications | P-chloro-Phe² | Phe, Tyr (non-halogenated) |

| Solubility | Moderate (Gln-Gln) | Lower (Asn, DL-Pro) |

Key Findings :

Patent-Disclosed Peptides

and describe sequences from patent CN107540737A, such as Leu-Ser-Glu-Leu-Arg-Lys-Glu and Met-Ser-Ser-Cys-Ala-Ser-Leu-Gly . While these lack direct sequence homology, they highlight trends in peptide design:

- Proline-rich motifs : Common in UVRAG-related peptides (), analogous to the target peptide’s Pro-Lys-Pro segment .

- Charged residues : Glu/Arg clusters in patent sequences contrast with the target’s neutral Gln-Gln, suggesting divergent biological targets.

Critical Analysis of Research Findings

- Receptor Selectivity : The target peptide’s chloro-Phe residues may favor κ-opioid receptor binding, as seen in halogenated Dyn A analogs .

- Metabolic Stability : Proline-rich regions and C-terminal amidation (NH2) protect against protease degradation, a feature shared with E-2078 and cyclized Dyn A derivatives .

- Contradictions : Some Dyn A antagonists (e.g., JVA-901) use Trp substitutions for receptor blockade, whereas the target peptide’s chloro-Phe might favor agonist activity .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing this peptide is manual or automated solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a suitable resin, such as 2-chlorotrityl or trityl chloride resin.

Resin Selection:

2-chlorotrityl resin or trityl chloride resin is used as the solid support, allowing for efficient peptide chain elongation and eventual cleavage under mild acidic conditions.Coupling Reagents and Conditions:

- Coupling is typically performed with carbodiimide reagents such as DIC (N,N'-diisopropylcarbodiimide) in combination with additives like 6-chlorohydroxybenzotriazole (6-Cl-HOBt) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.

- Alternative coupling reagents include tetramethylfluoroformamidinium hexafluorophosphate (TFFH), which has been shown to facilitate assembly of difficult peptide sequences with high purity.

-

- Amino acid (3 equivalents) and HOBt (4 equivalents) are dissolved in N-methylpyrrolidone (NMP), cooled to 0 °C.

- DIC (3 equivalents) is added, and the mixture is stirred for 15 minutes to activate the amino acid.

- The activated amino acid solution is added to the resin-bound peptide and stirred at 25-30 °C for 1-3 hours.

- Completion is monitored by the Kaiser test; if incomplete, the coupling is repeated.

Incorporation of 4-Chloro-L-Phenylalanine Residues

- The 4-chloro-L-phenylalanine residues are introduced as Fmoc-protected amino acids during the elongation cycle at positions 7 and 8.

- These chloro-substituted amino acids are commercially available or can be synthesized and then Fmoc-protected before use in SPPS.

- Special attention is required to ensure that the chloro substituents remain intact during synthesis and cleavage.

Cleavage and Purification

-

- After completion of the peptide chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails, often containing scavengers such as triethylsilane (TES), thioanisole, or dithiothreitol (DTT) to prevent side reactions.

- Typical cleavage conditions: TFA/TES/thioanisole/water (85:5:5:5) or TFA/DTT/water (90:5:5), performed at low temperature (5-15 °C) over several hours to minimize side reactions.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Resin Swelling | Swell resin in DCM/DMF (1:1) for 30 min at 25 °C | 2-chlorotrityl or trityl chloride resin | Ensures resin readiness |

| Amino Acid Coupling | Coupling with Fmoc-AA, DIC, HOBt or TFFH in NMP at 0 °C to RT | Fmoc-AA (3 equiv), DIC (3 equiv), HOBt (4 equiv) | Monitor by Kaiser test; repeat if incomplete |

| Fmoc Deprotection | Removal of Fmoc group using 20% piperidine in DMF | 10-20 min at RT | Prepares free amine for next coupling |

| Incorporation of 4-Chloro-Phe | Use of Fmoc-4-chloro-L-phenylalanine at positions 7 and 8 | Standard coupling conditions | Protects chloro substituent |

| Cleavage from Resin | TFA-based cleavage with scavengers at 5-15 °C for 3-4 h | TFA/TES/thioanisole/water (85:5:5:5) or TFA/DTT/water (90:5:5) | Prevents side reactions |

| Precipitation and Washing | Precipitate peptide with cold DEE or DIE, wash 3 times | Cold diethyl or diisopropyl ether | Removes cleavage reagents |

| Purification | Preparative RP-HPLC purification | Gradient elution with water/acetonitrile + 0.1% TFA | Ensures high purity |

Research Findings and Notes

- The use of 4-chloro-L-phenylalanine residues enhances the peptide’s biological activity as a Substance P antagonist, requiring precise incorporation without degradation of the chloro substituents.

- Manual SPPS with Fmoc chemistry remains the gold standard for synthesizing such peptides due to its reliability and control over sequence fidelity.

- Advanced coupling reagents like TFFH can improve yields and purity, especially for difficult sequences or sterically hindered residues.

- Careful control of cleavage conditions and scavenger use is critical to maintain peptide integrity and prevent side reactions such as oxidation or alkylation.

- Final purification by RP-HPLC is essential to isolate the target peptide from synthesis byproducts and truncated sequences.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.